molecular formula C15H27NO4 B11728719 trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid

trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid

Cat. No.: B11728719
M. Wt: 285.38 g/mol
InChI Key: VDOWFMPWHAECQL-UHFFFAOYSA-N
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Description

trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a tert-butoxycarbonyl (Boc) protected amino group on a cyclohexyl ring, a standard protecting group strategy that enhances stability and allows for selective reactions at the carboxylic acid terminus . The carboxylic acid functional group makes it a versatile building block, readily available for coupling reactions, such as amide bond formation, to create more complex molecules . Its primary research application lies in the synthesis of novel active compounds, where it serves as a critical spacer or linker component, integrating a rigid cyclohexyl scaffold with a flexible butyric acid chain into target structures . The compound is strictly for research applications and is Not For Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VDOWFMPWHAECQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Aromatic Precursors

A common strategy involves hydrogenating benzene-ring precursors to yield the trans-cyclohexyl structure. For example, 4-(4-nitrocyclohexyl)butyric acid undergoes catalytic hydrogenation with Pd/C or Raney Ni under 20–50 bar H₂ pressure, selectively reducing the nitro group to an amine while preserving the carboxylic acid. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine yields the target compound. This method achieves >95% trans selectivity when conducted in tetrahydrofuran (THF) or ethyl acetate .

Stereoselective Cyclohexane Functionalization

Alternative routes start with trans-4-aminocyclohexanol, which is oxidized to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄) or enzymatically using lipases . The amine is then protected with Boc₂O under mild conditions (0–25°C, pH 7–9). A key challenge is avoiding epimerization; this is mitigated by using non-polar solvents (e.g., hexane ) and low temperatures.

Solid-Phase Synthesis for Scalability

Recent patents describe amorphous solid dispersions to improve yield and purity. For instance, WO2019016828A1 details mixing the crude product with polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) in ethanol , followed by spray drying to obtain a stable powder. This method reduces crystallization-induced losses and enhances bioavailability for downstream pharmaceutical formulations.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates trans and cis isomers, achieving ≥99% purity. Preparative thin-layer chromatography (TLC) is employed for small-scale batches, while high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phase ensures analytical precision.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 1H, cyclohexyl CH), 2.30 (t, 2H, CH₂COOH).

  • HRMS (ESI) : m/z calc. for C₁₅H₂₇NO₄ [M+H]⁺ 286.2018, found 286.2015.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale syntheses prioritize eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and water , reducing environmental impact. Catalytic systems such as PtO₂ or Ru/C enable hydrogenation at lower pressures (5–10 bar), cutting operational costs.

Process Intensification

Continuous-flow reactors enhance reaction control, minimizing byproducts. For example, microreactors with immobilized enzymes achieve 85% yield in <2 hours, compared to 12 hours in batch systems .

Chemical Reactions Analysis

Types of Reactions: Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is an important compound in pharmaceutical chemistry, primarily due to its structural characteristics and potential applications in drug synthesis. This article explores its applications, synthesis methods, and relevant case studies.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic pathways. Its amino group suggests potential interactions with biological targets, influencing metabolic pathways or serving as intermediates in drug synthesis .

Synthesis of Peptides

This compound is utilized in synthesizing dipeptides and tripeptides, which are essential in developing peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of amino acids during peptide synthesis .

Research Applications

Due to its unique structural features, this compound is employed in research settings for studying amino acid derivatives and their functionalities. It can be used to explore the biological activity of similar compounds, contributing to the understanding of structure-activity relationships in medicinal chemistry .

Case Study 1: Synthesis and Characterization

A study highlighted the successful synthesis of this compound using a modified method that improved yield and purity. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity above 98% .

Research investigating compounds with similar structures found that they exhibited significant antibacterial properties. This suggests that this compound may also possess biological activity worth exploring further, particularly against multi-drug resistant pathogens .

Mechanism of Action

The mechanism of action of trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Butyric Acid Derivatives

The following table and analysis compare trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid with analogous compounds, focusing on structural features, applications, and physicochemical properties.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Functional Groups Purity Applications Stability/Solubility Notes
trans 4-(4-tert-Boc-amino-cyclohexyl)-butyric acid MFCD31579413 C₁₅H₂₇NO₄ Boc-protected amine, trans-cyclohexyl 95% Pharmaceutical intermediates, peptide synthesis Acid-labile Boc group; moderate solubility in polar solvents
Indole-3-butyric acid 133-32-4 C₁₂H₁₃NO₂ Indole, butyric acid Not specified Plant growth regulator, root development Light-sensitive; soluble in ethanol
4-(4-Aminophenyl)butyric acid 15118-60-2 C₁₀H₁₃NO₂ Aromatic amine, butyric acid Not specified Polymer chemistry, dye intermediates Free amine prone to oxidation; requires inert storage
4-(4-Fluorobenzoyl)butyric acid 149437-76-3 C₁₁H₉FO₃ Fluorobenzoyl, butyric acid Not specified Ezetimibe intermediate Enhanced metabolic stability due to fluorine; low aqueous solubility
4-(Methylamino)butyric acid CHEBI:37755 C₅H₁₁NO₂ Methylamine, butyric acid Not specified Metabolic studies, neurotransmitter analogs Hydrophilic; stable at neutral pH

Structural and Functional Differences

Protection Strategy: The Boc group in the target compound differentiates it from analogues like 4-(4-aminophenyl)butyric acid (free amine) or indole-3-butyric acid (heterocyclic indole). This protection enables selective reactivity in multi-step syntheses, unlike the unprotected amines in GM3838 .

Substituent Effects : The fluorobenzoyl group in 4-(4-fluorobenzoyl)butyric acid introduces electron-withdrawing effects, enhancing metabolic stability compared to the Boc-protected cyclohexyl group, which contributes steric bulk .

Biological Relevance : Indole-3-butyric acid is a plant hormone, whereas the Boc-protected derivative is tailored for controlled drug synthesis, reflecting divergent applications despite shared butyric acid backbones .

Stability and Reactivity

  • Boc Group: The Boc protection in the target compound confers stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid), unlike 4-(4-aminophenyl)butyric acid, which requires careful handling to prevent amine oxidation .
  • Fluorine Substituents: 4-(4-Fluorobenzoyl)butyric acid exhibits improved resistance to enzymatic degradation due to fluorine’s electronegativity, a feature absent in non-halogenated analogues .

Biological Activity

trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 243.30 g/mol
  • Appearance : White to almost white solid
  • Solubility : Soluble in methanol
  • Melting Point : Approximately 183 °C

The compound features a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group, which are essential for its reactivity and stability during synthesis processes.

Synthesis

The synthesis of this compound typically involves the reaction of p-aminobenzoic acid derivatives under controlled conditions. A notable method includes using sodium hydroxide in an aqueous solution along with a catalyst like ruthenium on carbon, resulting in a high trans product ratio exceeding 75%.

  • Receptor Binding : The amino group may facilitate binding to various receptors or enzymes, impacting neurotransmitter systems or metabolic processes.
  • Pharmaceutical Applications : Its structural characteristics make it suitable for developing pharmaceuticals targeting neurological or metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Trans 4-Amino-1-cyclohexanecarboxylic acidC₇H₁₃NO₂Lacks tert-butoxycarbonyl group
Trans 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acidC₁₂H₁₉NO₄Contains Boc protecting group
Trans 4-(4-Methylaminocyclohexyl)butyric acidC₁₁H₁₅NContains methylamine instead of Boc

This table highlights the significance of the Boc protecting group in enhancing the compound's stability and reactivity during synthetic processes.

Case Study: Interaction Studies

Interaction studies involving this compound are crucial for understanding its potential biological effects. While specific data are scarce, analogous compounds have been investigated for their binding affinities to various receptors. For instance, studies on amino acid derivatives have shown that modifications in structure can significantly affect their biological activity and receptor interactions.

Research Findings

Research indicates that compounds with similar structural motifs often demonstrate:

  • Antimicrobial properties
  • Neuroprotective effects
  • Modulation of metabolic pathways

These findings suggest that this compound may also possess unexplored biological activities worthy of further investigation .

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